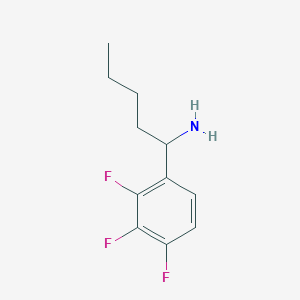

1-(2,3,4-Trifluorophenyl)pentan-1-amine

Description

1-(2,3,4-Trifluorophenyl)pentan-1-amine is a fluorinated aromatic amine featuring a pentylamine backbone substituted with a 2,3,4-trifluorophenyl group. Fluorinated aryl amines are pivotal in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated counterparts. The trifluorophenyl moiety likely contributes to steric and electronic effects, influencing receptor binding and solubility .

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

1-(2,3,4-trifluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H14F3N/c1-2-3-4-9(15)7-5-6-8(12)11(14)10(7)13/h5-6,9H,2-4,15H2,1H3 |

InChI Key |

SWCZDWPMNHRIBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C(=C(C=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3,4-Trifluorophenyl)pentan-1-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2,3,4-Trifluorophenyl)pentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)pentan-1-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,3,4-trifluorophenyl group (as in the target compound) provides a distinct electronic profile compared to 3-trifluoromethylphenyl (). Branched vs. Linear Chains: The methyl branch in 4-methyl-1-[3-(trifluoromethyl)phenyl]pentan-1-amine () increases steric hindrance, which may reduce off-target interactions in drug design .

Physicochemical Properties :

- The hydrochloride salt of 1-(2,3,4-Trifluorophenyl)ethan-1-amine () demonstrates improved aqueous solubility compared to freebase amines, a critical factor in formulation .

- The difluorinated analog () exhibits higher molecular weight (374.39 vs. 228.23), likely due to the piperidine ring and additional fluorine atoms, which could enhance membrane permeability .

Synthetic Relevance :

- The defluoroalkylation method described in , using hydrazones and trifluoromethylarenes, could theoretically be adapted to synthesize the target compound by modifying precursor selection .

- highlights a patented process for synthesizing a brominated azepine derivative with a 2,3,4-trifluorophenyl group, underscoring industrial interest in fluorinated intermediates for heterocyclic drug candidates .

Biological Activity

1-(2,3,4-Trifluorophenyl)pentan-1-amine is a compound characterized by its trifluorophenyl group attached to a pentan-1-amine structure. This unique molecular configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C11H14F3N

- Molecular Weight : 217.23 g/mol

- Structure : The trifluoromethyl substitution is known to influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to increased potency and selectivity against biological targets.

Biological Activity Overview

Research indicates that compounds with trifluorophenyl groups exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

- Mechanism of Action : The trifluoromethyl group can enhance lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.

- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., 6.2 μM against colon carcinoma cells) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 6.2 | HCT-116 |

| Compound B | 27.3 | T47D |

Antimicrobial Activity

The antimicrobial properties of trifluorophenyl-containing compounds have also been documented:

- Antibacterial Effects : Research shows that derivatives can inhibit bacterial growth, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 5 | E. coli |

| Compound D | 10 | S. aureus |

Neuropharmacological Effects

Preliminary studies suggest that similar compounds may exhibit neuropharmacological effects:

- Potential as Antidepressants : Some trifluorophenyl amines have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps including:

- Formation of the Trifluorophenyl moiety : Utilizing fluorinated aromatic precursors.

- Alkylation : Reaction with pentan-1-amine to form the final product.

Understanding the SAR is crucial for optimizing biological activity:

- Fluorine Substitution : The position and number of fluorine atoms can significantly affect the compound's binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.